molecular formula C11H8ClNO3 B14664857 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- CAS No. 51639-68-0

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-

Cat. No.: B14664857
CAS No.: 51639-68-0
M. Wt: 237.64 g/mol
InChI Key: FHMHXFWBJVGQRE-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound known for its unique structure and properties It features a furan ring, a carboxamide group, and a chlorophenyl group, making it a compound of interest in various scientific fields

Preparation Methods

The synthesis of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- typically involves the reaction of 4-chloroaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds such as:

    5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide: This compound has a similar furan ring and chlorophenyl group but differs in the presence of additional methoxy groups.

    N-(4-chlorobenzyl)tetrahydro-2-furancarboxamide: This compound features a tetrahydrofuran ring instead of a furan ring, leading to different chemical properties and applications.

    N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide: This compound includes a thiazole ring, which imparts unique properties compared to the furan ring in 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-.

Properties

CAS No.

51639-68-0

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxyfuran-2-carboxamide

InChI

InChI=1S/C11H8ClNO3/c12-8-3-5-9(6-4-8)13(15)11(14)10-2-1-7-16-10/h1-7,15H

InChI Key

FHMHXFWBJVGQRE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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